3-Bromo-2-(butan-2-yloxy)aniline is an organic compound classified as an aniline derivative. It features a bromine atom at the third position and a butan-2-yloxy group at the second position on the aniline ring. The molecular formula for this compound is , and it has a molecular weight of 244.13 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, where it can serve as an intermediate in the production of more complex molecules and pharmaceuticals .
The synthesis of 3-Bromo-2-(butan-2-yloxy)aniline typically involves several steps:
The structure of 3-Bromo-2-(butan-2-yloxy)aniline can be represented by its IUPAC name, which is 3-bromo-2-(butan-2-yloxy)aniline. The compound's structural formula indicates that it contains both a bromine atom and a butan-2-yloxy group attached to the aniline ring.
| Property | Data |
|---|---|
| Molecular Formula | C10H14BrNO |
| Molecular Weight | 244.13 g/mol |
| IUPAC Name | 3-bromo-2-(butan-2-yloxy)aniline |
| InChI | InChI=1S/C10H14BrNO/c1-3-7(2)13-10-8(11)5-4-6-9(10)12/h4-7H,3,12H2,1-2H3 |
| InChI Key | HLSAVPVOPZLQTG-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)OC1=C(C=CC=C1Br)N |
3-Bromo-2-(butan-2-yloxy)aniline can participate in various chemical reactions:
These reactions are essential for exploring the compound's reactivity and potential applications in organic synthesis.
The mechanism of action for 3-Bromo-2-(butan-2-yloxy)aniline involves its interaction with various molecular targets within biological systems. The presence of both the bromine atom and the butan-2-yloxy group significantly influences its reactivity and binding affinity to different biological targets.
The physical properties of 3-Bromo-2-(butan-2-yloxy)aniline include:
Key chemical properties include:
These properties are crucial for understanding how this compound behaves under various conditions during synthesis and application .
3-Bromo-2-(butan-2-yloxy)aniline has several scientific uses:
This versatility underscores its significance in various research fields, particularly in organic synthesis and medicinal chemistry.
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7